molecular formula C20H19NO2 B13838004 (Z)-Ethyl 3-(4-Benzylphenyl)-2-cyanobut-2-enoate

(Z)-Ethyl 3-(4-Benzylphenyl)-2-cyanobut-2-enoate

Cat. No.: B13838004
M. Wt: 305.4 g/mol
InChI Key: XONWPBOYFVZCEH-CYVLTUHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-Ethyl 3-(4-Benzylphenyl)-2-cyanobut-2-enoate is an organic compound that belongs to the class of cyanoesters This compound is characterized by the presence of a benzylphenyl group, a cyano group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Ethyl 3-(4-Benzylphenyl)-2-cyanobut-2-enoate typically involves the reaction of ethyl acetoacetate with 4-benzylbenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, followed by the addition of a cyano group to the resulting intermediate. The reaction conditions usually involve refluxing the reactants in ethanol for several hours to achieve the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for higher yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-Ethyl 3-(4-Benzylphenyl)-2-cyanobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various ester or amide derivatives.

Scientific Research Applications

(Z)-Ethyl 3-(4-Benzylphenyl)-2-cyanobut-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-Ethyl 3-(4-Benzylphenyl)-2-cyanobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and ester functional group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-Benzylphenyl)-2-cyanobut-2-enoate: Lacks the (Z)-configuration, which may affect its reactivity and biological activity.

    Methyl 3-(4-Benzylphenyl)-2-cyanobut-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    (Z)-Ethyl 3-(4-Phenyl)-2-cyanobut-2-enoate: Similar structure but without the benzyl group.

Uniqueness

(Z)-Ethyl 3-(4-Benzylphenyl)-2-cyanobut-2-enoate is unique due to its specific (Z)-configuration, which can influence its chemical reactivity and biological interactions. The presence of the benzyl group also adds to its distinctiveness, potentially enhancing its binding affinity to certain molecular targets.

Properties

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

ethyl (Z)-3-(4-benzylphenyl)-2-cyanobut-2-enoate

InChI

InChI=1S/C20H19NO2/c1-3-23-20(22)19(14-21)15(2)18-11-9-17(10-12-18)13-16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3/b19-15-

InChI Key

XONWPBOYFVZCEH-CYVLTUHYSA-N

Isomeric SMILES

CCOC(=O)/C(=C(/C)\C1=CC=C(C=C1)CC2=CC=CC=C2)/C#N

Canonical SMILES

CCOC(=O)C(=C(C)C1=CC=C(C=C1)CC2=CC=CC=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.